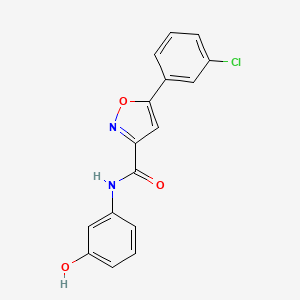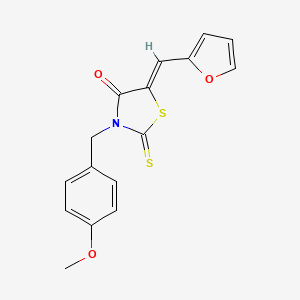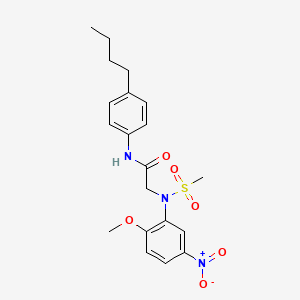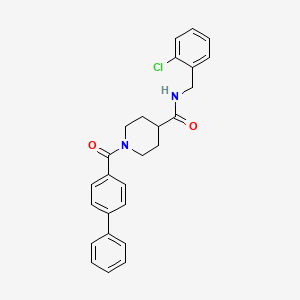
5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide, also known as LY294002, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in various cellular processes such as cell growth, proliferation, survival, and metabolism.
Wirkmechanismus
5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide exerts its inhibitory effect on the PI3K signaling pathway by binding to the ATP-binding pocket of the PI3K catalytic subunit and preventing its activation. This leads to a decrease in the levels of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key signaling molecule downstream of PI3K. This, in turn, leads to a decrease in the activation of downstream effectors such as Akt and mTOR, which are involved in various cellular processes.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. It has also been shown to decrease glucose uptake and metabolism in adipocytes and skeletal muscle cells by inhibiting the insulin signaling pathway. In addition, it has been shown to have neuroprotective effects in models of Alzheimer's disease by inhibiting the PI3K/Akt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity for the PI3K pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes and diseases. However, one of the limitations is its potential off-target effects, which may affect the interpretation of the results obtained. In addition, its inhibitory effect on the PI3K pathway may be reversible, which may affect the duration of its action.
Zukünftige Richtungen
There are several future directions for the use of 5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide in scientific research. One direction is the development of more potent and specific inhibitors of the PI3K pathway, which may overcome the limitations of 5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide. Another direction is the investigation of the role of PI3K in other cellular processes and diseases, such as inflammation and cardiovascular diseases. Finally, the use of 5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies may provide new insights into the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-3-isoxazolecarboxamide has been widely used in scientific research to investigate the role of the PI3K signaling pathway in various cellular processes and diseases. It has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy. It has also been used to study the role of PI3K in insulin signaling, glucose metabolism, and neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-4-1-3-10(7-11)15-9-14(19-22-15)16(21)18-12-5-2-6-13(20)8-12/h1-9,20H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJMVXOKLUBXSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4845353.png)
![3-({[4-(difluoromethoxy)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4845360.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B4845367.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4845368.png)
![4-{6-[4-(mesitylsulfonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4845376.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-hydroxyphenyl)urea]](/img/structure/B4845382.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4845389.png)
![1-benzyl-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845393.png)


![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4845414.png)

![4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4845440.png)
